molecular formula C17H21NO4S B14210354 Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- CAS No. 835629-14-6

Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-

Cat. No.: B14210354
CAS No.: 835629-14-6
M. Wt: 335.4 g/mol
InChI Key: JEISXDSZAKLGBM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-ethyl-4-methyl-
  • Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-
  • Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-chloro-

Uniqueness

Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other sulfonamides. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

CAS No.

835629-14-6

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-12-5-8-15(9-6-12)23(19,20)18-13(2)14-7-10-16(21-3)17(11-14)22-4/h5-11,13,18H,1-4H3

InChI Key

JEISXDSZAKLGBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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